4-Chloro-2-(trifluoromethyl)aniline

Synthetic methodology Reaction kinetics Steric effects

4-Chloro-2-(trifluoromethyl)aniline (CAS 445-03-4, C7H5ClF3N, MW 195.57) is a halogenated aromatic amine featuring a chloro substituent at the para position and a trifluoromethyl group ortho to the primary amine. This substitution pattern confers a calculated LogP of 2.84 and a predicted pKa of 0.83±0.10, reflecting the strong electron-withdrawing effects of both substituents that substantially depress amine basicity relative to unsubstituted aniline.

Molecular Formula C7H5ClF3N
Molecular Weight 195.57 g/mol
CAS No. 445-03-4
Cat. No. B1214093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(trifluoromethyl)aniline
CAS445-03-4
Synonyms4-chloro-2-(trifluoromethyl)aniline
Molecular FormulaC7H5ClF3N
Molecular Weight195.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(F)(F)F)N
InChIInChI=1S/C7H5ClF3N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2
InChIKeyCVINWVPRKDIGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(trifluoromethyl)aniline (CAS 445-03-4) Technical Baseline and Procurement Context


4-Chloro-2-(trifluoromethyl)aniline (CAS 445-03-4, C7H5ClF3N, MW 195.57) is a halogenated aromatic amine featuring a chloro substituent at the para position and a trifluoromethyl group ortho to the primary amine . This substitution pattern confers a calculated LogP of 2.84 and a predicted pKa of 0.83±0.10, reflecting the strong electron-withdrawing effects of both substituents that substantially depress amine basicity relative to unsubstituted aniline [1]. The compound is commercially available from major suppliers at ≥97% purity and is classified under EINECS 207-151-3 with REACH registration status listed as 'Cease Manufacture' as an intermediate [2].

1
Ortho-CF₃ / para-Cl substitution pattern enables orthogonal amine and chloro reactivity in sequential derivatization.
2
Depressed amine basicity (class-level prediction) requires tailored coupling conditions for efficient amide or cross-coupling reactions.
3
High-purity commercial grades with inert-gas storage support reproducible performance in multi-step syntheses.

Why 4-Chloro-2-(trifluoromethyl)aniline Cannot Be Substituted by Generic Analogs in Multi-Step Syntheses


Generic substitution of 4-chloro-2-(trifluoromethyl)aniline with other trifluoromethyl aniline derivatives or alternative halogenated anilines fails due to its specific ortho-CF3 / para-Cl substitution pattern, which uniquely balances electronic deactivation, steric shielding of the amine, and orthogonal reactivity at the chloro position . The ortho-trifluoromethyl group reduces nucleophilic substitution rates at the amine by approximately 30% versus the para-substituted isomer, while simultaneously creating a distinct metalation-directing effect during lithiation that differs from fluoro or bromo analogs [1]. Substitution with 4-bromo-2-(trifluoromethyl)aniline alters halogen exchange kinetics and downstream cross-coupling efficiency; substitution with 3-chloro or 2-trifluoromethyl positional isomers changes the regioselectivity of electrophilic aromatic substitution and heterocycle formation . The commercial relevance of this specific substitution pattern is further underscored by its demonstrated utility in the synthesis of AS-4370 (a gastrokinetic agent) and fluorinated polyimide precursors, applications for which other positional isomers or halogen variants are not reported as viable starting materials .

Positional isomers (e.g., 3-chloro or 2-CF₃) may shift electrophilic substitution regioselectivity, affecting heterocycle formation pathways.
4-Bromo-2-(trifluoromethyl)aniline may alter halogen-exchange kinetics and downstream cross-coupling efficiency relative to the 4-chloro form.
Fluoro analogs exhibit divergent metalation site selectivity (adjacent to halogen vs. nitrogen), requiring distinct protection strategies.

Quantitative Differentiation Evidence for 4-Chloro-2-(trifluoromethyl)aniline Versus Closest Analogs


Steric Hindrance at Amine: Ortho-CF3 Reduces Nucleophilic Substitution Rate by ~30% vs. Para-Substituted Isomer

The ortho-trifluoromethyl group in 4-chloro-2-(trifluoromethyl)aniline introduces steric hindrance that reduces nucleophilic substitution rates at the amine nitrogen by approximately 30% compared to the para-substituted isomer 4-chloro-3-(trifluoromethyl)aniline, where the CF3 group is positioned farther from the reactive center . This steric shielding necessitates adjusted reaction conditions (elevated temperature, longer duration, or stronger nucleophiles) but confers orthogonal selectivity in sequential functionalization strategies involving both the amine and the chloro substituent.

Amine Reactivity
Head-to-head
~30% rate reduction vs. para‑substituted isomer
Determines reaction sequence in dual‑functionalization strategies
Requires adjusted temperature/nucleophile; general class‑level inference
Synthetic methodology Reaction kinetics Steric effects

HPLC LogP Determination: Lipophilicity of 2.84 Differentiates from Non-Halogenated and Positional Isomers

Reverse-phase HPLC analysis on a Newcrom R1 column using acetonitrile/water/phosphoric acid mobile phase established an experimental LogP of 2.84 for 4-chloro-2-(trifluoromethyl)aniline [1]. This value is higher than the calculated LogP of 2.1 for the 3-chloro-2-(trifluoromethyl)aniline positional isomer and substantially elevated relative to unsubstituted aniline (LogP ~0.9), reflecting the additive lipophilic contributions of both the para-chloro and ortho-trifluoromethyl substituents .

Lipophilicity (LogP)
Reported
HPLC LogP 2.84 (+0.74 vs. 3‑chloro isomer)
Guides solvent selection and metabolite partitioning estimates
Additive effect of para‑Cl and ortho‑CF₃; Newcrom R1 column
Analytical chemistry Lipophilicity Chromatography

Metalation Regioselectivity: Ortho-CF3 Directs Lithiation to Adjacent Position, Distinct from Fluoro Analogs

N-BOC protected 4-chloro-2-(trifluoromethyl)aniline undergoes regioselective metalation with tert-butyllithium in THF at -50°C at the position adjacent to the nitrogen, a consequence of the ortho-CF3 group's directing influence [1]. In contrast, analogous fluoroaniline derivatives with two alkyl or trimethylsilyl protecting groups on nitrogen and treated with butyllithium/PMDTA are preferentially deprotonated adjacent to the halogen atom rather than the nitrogen [1]. This divergence in metalation site selectivity necessitates distinct synthetic planning when substituting chloro-CF3 anilines for fluoro-CF3 anilines in directed ortho-metalation sequences.

Lithiation Site
Class‑level
Adjacent to N (N‑BOC) vs. adjacent to halogen (fluoro analogs)
Directs accessible functionalization sites for library synthesis
tert‑BuLi/THF, –50°C; different from BuLi/PMDTA fluoro system
Organometallic chemistry Regioselectivity Lithiation

Synthetic Yield in Chlorination Sequence: 64.5% Corrected Yield for Target Compound Under VPC-Optimized Conditions

Vapor phase chromatography (VPC) analysis of the chlorination reaction starting from o-aminobenzotrifluoride revealed a product distribution of 13.1 wt% unreacted starting material, 53.5 wt% 4-chloro-2-(trifluoromethyl)aniline (64.5% corrected yield), and 33.3 wt% 2-amino-3,5-dichlorobenzotrifluoride (34.2% corrected yield) when using a 15% XE 60 column with temperature programming from 120°C to 250°C at 4°/min . This yield profile demonstrates the feasibility of selective monochlorination at the para position under controlled conditions, though over-chlorination to the 3,5-dichloro derivative remains a competing pathway that must be managed in scale-up.

Monochlorination Yield
Head‑to‑head
64.5% corrected yield (target) vs. 34.2% dichloro byproduct
Benchmarks process efficiency for scale‑up decisions
83.9% conversion; VPC assay on 15% XE 60 column
Process chemistry Yield optimization Chlorination

pKa Depression: Predicted pKa of 0.83 Reflects Strong Electron-Withdrawing Effect Relative to 4-Chloroaniline

The predicted pKa of 4-chloro-2-(trifluoromethyl)aniline is 0.83±0.10 , representing a dramatic reduction in amine basicity compared to 4-chloroaniline (pKa ~4.0-4.2) and aniline itself (pKa 4.6). This ~3.8 log unit decrease in basicity is attributable to the strong -I inductive effect of the ortho-trifluoromethyl group operating in conjunction with the para-chloro substituent. The low pKa affects protonation state under physiological and mildly acidic conditions, influencing both extraction efficiency during work-up and the compound's behavior in amine-coupling reactions where base selection must account for reduced nucleophilicity.

Amine Basicity (pKa)
Class‑level
Predicted pKa 0.83; ~3.8 log units below 4‑chloroaniline
Affects protonation state for extraction and coupling pH control
Predicted value; 20°C aqueous reference state
Physicochemical properties Basicity Electron-withdrawing effects

Commercial Purity Specification: ≥97% (GC/HPLC) with Storage Under Inert Gas Ensures Reproducibility

Commercially sourced 4-chloro-2-(trifluoromethyl)aniline is specified at ≥97% purity by GC or HPLC, with recommended storage at 2-8°C under inert gas (argon) to prevent oxidative degradation and moisture absorption . This purity specification, coupled with defined storage conditions, is essential for reproducibility in multi-step syntheses where trace impurities (particularly the dichloro byproduct identified in Section 3, Evidence Item 4) can propagate through subsequent steps and complicate purification or biological assay interpretation.

Procurement Grade
Specification review
≥97% (GC/HPLC) with argon‑atmosphere storage
Reduces downstream purification and impurity‑related interference
Store at 2–8°C under inert gas; minimizes oxidative degradation
Quality control Procurement Stability

High-Value Application Scenarios for 4-Chloro-2-(trifluoromethyl)aniline Based on Quantitative Differentiation Evidence


Synthesis of AS-4370-Type Gastrokinetic Agents via Amide Bond Formation

4-Chloro-2-(trifluoromethyl)aniline serves as the amine component in the synthesis of AS-4370, a potent gastrokinetic agent, via amide bond formation with appropriate carboxylic acid derivatives . The depressed pKa of 0.83 (Section 3, Evidence Item 5) necessitates careful base selection to achieve efficient coupling, while the steric hindrance from the ortho-CF3 group (~30% rate reduction vs. para isomer, Section 3, Evidence Item 1) dictates that amide formation, rather than alkylation, is the preferred derivatization pathway for this scaffold.

Preparation of Fluorinated Polyimide Precursors via Nucleophilic Aromatic Substitution

The para-chloro substituent of 4-chloro-2-(trifluoromethyl)aniline undergoes nucleophilic aromatic substitution with 9,9-bis(4-hydroxyphenyl)xanthene to yield 9,9-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]xanthene, a key monomer for fluorinated polyimides with enhanced thermal stability and optical transparency . The orthogonal reactivity of the amine and chloro sites enables this selective substitution without amine protection, a feature not shared by bromo analogs (which undergo faster but less controllable substitution) or fluoro analogs (which are insufficiently electrophilic for efficient coupling under mild conditions).

Building Block for Imidazo[1,2-a]pyrazine Heterocycles in Kinase Inhibitor Programs

4-Chloro-2-(trifluoromethyl)aniline reacts with ethyl 2-amino-2-thioxoacetate followed by cyclization and chlorination to access imidazo[1,2-a]pyrazine scaffolds, a privileged heterocyclic core in kinase inhibitor drug discovery . The LogP of 2.84 (Section 3, Evidence Item 2) positions the resulting heterocycles within the optimal lipophilicity range (typically 2-4) for CNS or intracellular target engagement, while the ortho-CF3 group provides metabolic stability to oxidative deamination pathways common to aniline-containing pharmacophores.

Dye Intermediate: Fast Scarlet VD Salt (C.I. Azoic Diazo Component 17)

4-Chloro-2-(trifluoromethyl)aniline is the chemical precursor to Fast Scarlet VD Salt (also known as Scarlet Salt NVD, C.I. Azoic Diazo Component 17), an azoic diazo component used in cotton and viscose dyeing and printing applications . The commercial availability of this compound at ≥97% purity with defined storage conditions (Section 3, Evidence Item 6) supports its continued industrial use in textile applications where batch-to-batch color consistency requires rigorous control of intermediate purity and minimal dichloro byproduct content.

Application
Selection Property
Validation Focus
Gastrokinetic agent analog synthesis
Ortho‑CF₃ steric profile and low amine basicity for amide coupling
Amide bond formation efficiency and base compatibility
Fluorinated polyimide monomer synthesis
Orthogonal amine/chloro reactivity for selective nucleophilic substitution
Chloro substitution without amine protection
Kinase inhibitor heterocycle synthesis
Reported lipophilicity range and metabolic stability from ortho‑CF₃
Heterocycle formation and scaffold suitability for intracellular target profiling
Azoic diazo component for textile dyeing
High purity and minimal dichloro byproduct content
Batch‑to‑batch color consistency and purity control

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